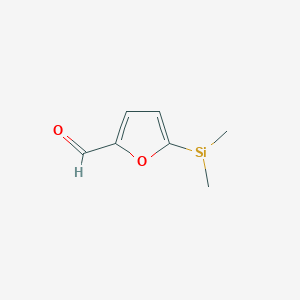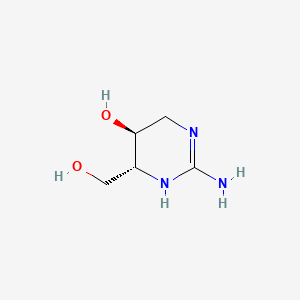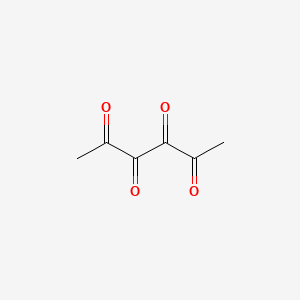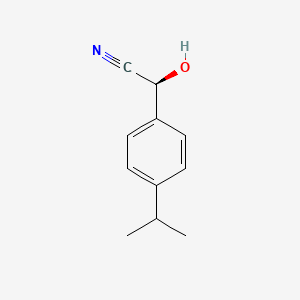
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl ring substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with cyanide ions in the presence of a chiral catalyst to induce the formation of the desired enantiomer. The reaction typically proceeds under mild conditions, such as room temperature, and may require the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and optimized reaction conditions is crucial to achieve high enantiomeric purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 2-(4-isopropylphenyl)acetic acid or 2-(4-isopropylphenyl)acetone.
Reduction: Formation of 2-(4-isopropylphenyl)ethylamine.
Substitution: Formation of 2-(4-isopropylphenyl)acetonitrile derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-2-(4-methylphenyl)acetonitrile
- 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile
- 2-hydroxy-2-(4-ethylphenyl)acetonitrile
Uniqueness
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
178357-23-8 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.231 |
IUPAC-Name |
(2S)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
FLXIHTKCTUICKQ-LLVKDONJSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O |
Synonyme |
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaS)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


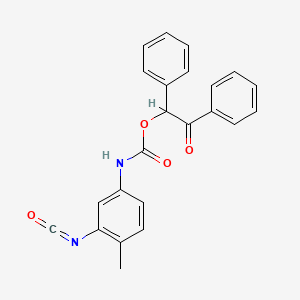
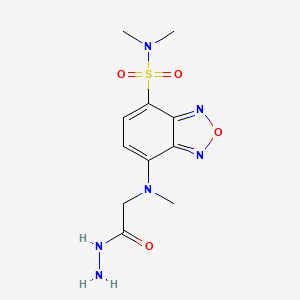
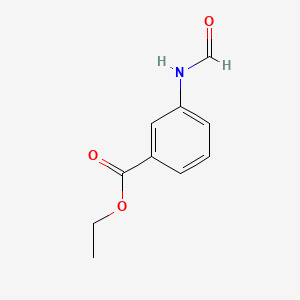
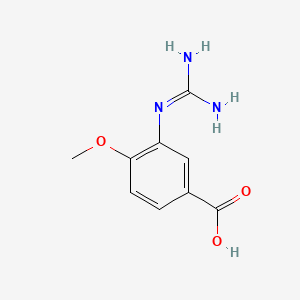
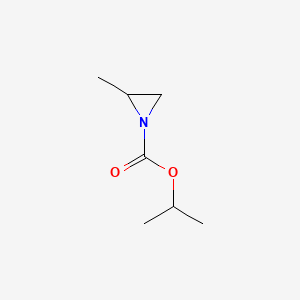
![2-[3-Cyano-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B573963.png)
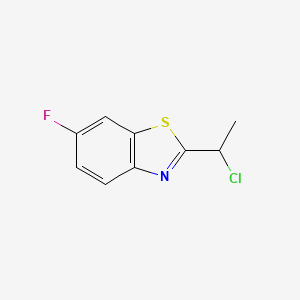
![Spiro[6-oxa-3-silabicyclo[3.1.0]hexane-3,2-[1]oxa[2]silacyclobutane] (9CI)](/img/new.no-structure.jpg)
